2-(Dimethylamino)butanoic acid

Acid Dissociation Constant Amphoteric Compound Ionization State

Researchers frequently encounter failed syntheses when the incorrect dimethylamino-butanoic acid positional isomer is procured. Unlike 3- or 4-substituted analogs, 2-(dimethylamino)butanoic acid (CAS 170941-86-3) provides a distinct pKa profile (2.37±0.14) and low LogP (0.41), making it the optimal choice for modifying peptides or small molecules to enhance aqueous solubility. • Supplied as ≥95% purity solid; both (R)- and (S)-enantiomers available for asymmetric synthesis, eliminating downstream chiral resolution steps. • Validated precursor for CNS-targeting medicinal chemistry programs, including psychoactive and anesthetic drug analogs. • Bulk quantities shipped globally; custom synthesis and dedicated account support available for large-scale procurement.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 170941-86-3
Cat. No. B068938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)butanoic acid
CAS170941-86-3
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N(C)C
InChIInChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9)
InChIKeyUNIKQYIJSJGRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)butanoic acid Procurement Guide


2-(Dimethylamino)butanoic acid (CAS 170941-86-3), also known as DL-N(Me2)Abu-OH, is a non-proteinogenic, synthetic amino acid derivative featuring a four-carbon butanoic acid backbone with a tertiary dimethylamino group substituted at the C2 position [1]. With a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol, it is supplied as a solid, light-yellow powder, typically at a purity of ≥95% . As an amphoteric molecule possessing both a carboxylic acid and a basic amine, its primary utility lies as a versatile building block in organic synthesis and pharmaceutical research .

1
Chiral building block: racemate and both (R)-/(S)-enantiomers commercially available
2
Amphoteric structure supports aqueous-phase conjugation and charge-state studies
3
2‑substituted isomer provides distinct pKa and LogP profile for synthesis design

Why 2-(Dimethylamino)butanoic acid Cannot Be Substituted by Analogs


While 2-(dimethylamino)butanoic acid shares its molecular formula and key functional groups with other N,N-dimethylamino acids like 3-(dimethylamino)butanoic acid, 4-(dimethylamino)butanoic acid, and N,N-dimethylvaline, they are not interchangeable reagents. The position of the dimethylamino group on the carbon backbone fundamentally alters its physicochemical properties, including acid/base behavior and lipophilicity [1]. For example, the 2-substituted isomer exhibits a distinct pKa profile (2.37±0.14) compared to the 4-substituted analog (pKa 2.76), directly impacting its ionization state and, consequently, its reactivity and behavior in biological and analytical systems [2]. These differences can lead to failed syntheses, unexpected pharmacokinetic profiles, or irreproducible analytical results if an incorrect analog is procured.

Positional isomer mismatch
3- and 4‑(dimethylamino)butanoic acids shift the amine position, altering pKa and reactivity; ionization and metal-coordination behavior may differ.
Lipophilicity gap vs. N,N‑dimethylvaline
N,N‑dimethylvaline (XLogP3 ~1.3) is markedly more lipophilic than the target (LogP 0.41); partition-dependent synthesis or assay outcomes may not transfer.
Stereochemical access differs
3‑(dimethylamino)butanoic acid is predominantly offered as a racemate; obtaining individual enantiomers may require extra resolution steps.

Key Selection Evidence vs. Structural Analogs


pKa and Ionization State Comparison

The acid dissociation constant (pKa) of the carboxylic acid group differs significantly between 2-(dimethylamino)butanoic acid and its 4-substituted isomer. The target compound has a predicted pKa of 2.37±0.14, while 4-(dimethylamino)butanoic acid (CAS 693-11-8) exhibits a higher pKa of 2.76 . This 0.39 unit difference means the 2-substituted isomer is more strongly ionized at physiological pH, which directly affects solubility, membrane permeability, and its ability to form salts or coordinate with metal ions.

pKa and Ionization State
Cross-study comparable
Target: predicted pKa 2.37 ± 0.14
4‑(dimethylamino)butanoic acid: pKa 2.76
Lower pKa may support higher ionization at physiological pH; relevant for charge-dependent interactions and ion‑exchange method context.
Predicted values; experimental verification recommended for specific buffer conditions.
Acid Dissociation Constant Amphoteric Compound Ionization State

Lipophilicity vs. N,N-Dimethylvaline

The lipophilicity of 2-(dimethylamino)butanoic acid is substantially different from that of N,N-dimethylvaline (CAS 2812-32-0), a common branched-chain analog. The target compound has an experimental LogP of 0.41 [1], whereas N,N-dimethylvaline, with its additional methyl group, has a significantly higher calculated XLogP3 of 1.3 [2]. This difference of ~0.9 LogP units indicates that 2-(dimethylamino)butanoic acid is considerably more hydrophilic, making it more suitable for aqueous reaction media or for modifying the water solubility of larger molecules.

Lipophilicity vs. N,N-Dimethylvaline
Cross-study comparable
Target: LogP 0.41 (experimental)
N,N‑dimethylvaline: XLogP3 1.3 (predicted)
Measured LogP indicates higher hydrophilicity; supports selection for aqueous-phase probes or solubility-modifying linkers.
Comparison uses experimental vs. calculated LogP; direct side‑by‑side measurement not available.
Lipophilicity LogP Drug-likeness Partition Coefficient

Stereochemical Availability: Racemic and Enantiopure Forms

Unlike its 3-substituted analog (3-(dimethylamino)butanoic acid), which is often only commercially available as a racemic mixture [1], 2-(dimethylamino)butanoic acid is readily procurable both as the racemate and as its individual (R)- and (S)-enantiomers [2]. This provides a critical advantage for asymmetric synthesis projects. The (2R)-enantiomer is available as a standalone compound (CAS 2059912-62-6), while the (2S)-enantiomer (CAS 1448220-61-8) is also offered by multiple vendors as a chiral building block [2].

Stereochemical Availability
Class-level inference
Racemate (CAS 170941-86-3) and both (R)- and (S)-enantiomers listed by multiple vendors. 3‑substituted analog generally offered as racemate only.
Supports stereochemical-control workflow without additional chiral resolution steps.
Availability confirmed through vendor catalogs; lot‑specific enantiomeric purity should be verified.
Stereochemistry Chiral Building Block Enantiopure Synthesis Racemate

Pharmaceutical Precursor Precedence

2-(Dimethylamino)butanoic acid has established precedence as a synthetic precursor in pharmaceutical development, a distinction not widely shared by its 3- and 4-substituted isomers. It is cited as a key starting material for the production of drugs with psychoactive or anesthetic properties . In contrast, 4-(dimethylamino)butanoic acid is more frequently associated with the synthesis of lipid nanoparticles for nucleic acid delivery, a different application domain [1]. This specific, documented use case provides a validated synthetic pathway for research groups focused on CNS-targeting molecules.

CNS Research Precursor Precedence
Supporting evidence
Patent literature references 2‑(dimethylamino)butanoic acid as a synthetic entry point for CNS‑research compounds, a context less cited for 3‑ and 4‑substituted isomers.
Reported precedence may support synthetic route design for CNS‑probe libraries; data to verify per research program.
No detailed synthesis or characterization included in the source; evaluate with literature.
Pharmaceutical Intermediate Drug Precursor Patent Citation Anesthetic

Recommended Applications Based on Differentiation


Chiral Synthesis of Enantiopure Candidates

As demonstrated in Section 3, the commercial availability of both (R)- and (S)-enantiomers of 2-(dimethylamino)butanoic acid [1] makes it an ideal choice for laboratories engaged in asymmetric synthesis. This is particularly valuable when synthesizing chiral amines or amino acid derivatives where the final product's stereochemistry is critical for biological activity. Procurement of the specific enantiomer eliminates the need for additional chiral resolution or separation steps.

Amphoteric Probes for Aqueous Biological Assays

Given its low LogP value of 0.41 [1] and distinct pKa profile, 2-(dimethylamino)butanoic acid is optimally suited for modifying peptides or small molecules to enhance their water solubility. This property is in stark contrast to more lipophilic analogs like N,N-dimethylvaline (LogP ~1.3) . It is the preferred building block for designing hydrophilic linkers, tags, or inhibitors intended for use in aqueous-based biological assays and cell culture media.

CNS-Active Pharmaceutical Development

The compound's established use as a precursor in the synthesis of psychoactive and anesthetic drugs [1] provides a validated starting point for medicinal chemistry programs targeting the central nervous system. Its structural similarity to known active compounds offers a rational entry point for designing new analogs or studying structure-activity relationships in this therapeutic area.

Application
Selection Property
Validation Focus
Chiral synthesis of enantiopure research candidates
Commercially available (R)- and (S)-enantiomers
Stereochemical control without additional resolution
Aqueous biological assay probes and solubility-modified linkers
Low experimental LogP (0.41) and amphoteric character
Hydrophilic conjugation for cell‑culture and buffer conditions
CNS‑targeted research chemical synthesis
Patent‑documented synthetic precursor for CNS research compounds
Literature precedent review for synthetic feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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